molecular formula C54H40N2 B186291 9,10-Bis[4-(diphenylamino)styryl]anthracene CAS No. 138685-19-5

9,10-Bis[4-(diphenylamino)styryl]anthracene

Cat. No.: B186291
CAS No.: 138685-19-5
M. Wt: 716.9 g/mol
InChI Key: HKRPPAJYAMXRHZ-CFTRLRGZSA-N
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Description

Early Discoveries and Anthracene’s Foundational Role

Anthracene, a polycyclic aromatic hydrocarbon, has been a cornerstone of organic electronics since the 19th century. Initial studies on anthracene’s photoconductivity laid the groundwork for understanding charge transport in π-conjugated systems. By the 1980s, anthracene derivatives were integral to the first organic field-effect transistors (OFETs), which demonstrated the feasibility of flexible, low-cost electronics. The planar structure of anthracene enables strong π-π stacking, critical for efficient charge transport, while its chemical versatility allows functionalization to tailor optoelectronic properties.

Evolution Toward DSA-Ph

The synthesis of DSA-Ph in the late 1990s marked a paradigm shift. By introducing diphenylamino-styryl substituents at the 9,10-positions of anthracene, researchers achieved enhanced electron-donating capabilities and extended conjugation. This modification optimized the molecule’s energy levels (HOMO: ~−5.2 eV, LUMO: ~−2.7 eV), making it compatible with common hole/electron transport materials in devices.

Properties

IUPAC Name

N,N-diphenyl-4-[(E)-2-[10-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]anthracen-9-yl]ethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H40N2/c1-5-17-43(18-6-1)55(44-19-7-2-8-20-44)47-35-29-41(30-36-47)33-39-53-49-25-13-15-27-51(49)54(52-28-16-14-26-50(52)53)40-34-42-31-37-48(38-32-42)56(45-21-9-3-10-22-45)46-23-11-4-12-24-46/h1-40H/b39-33+,40-34+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRPPAJYAMXRHZ-CFTRLRGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)C=CC7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=C4C(=C(C5=CC=CC=C35)/C=C/C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C=CC=C4)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9,10-Bis[4-(diphenylamino)styryl]anthracene is a synthetic organic compound that belongs to the family of anthracene derivatives. It has garnered attention due to its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), and its biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two diphenylamino groups attached to the anthracene core. This configuration enhances its electronic properties, making it a candidate for various applications in photonics and biomedicine.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation.
  • Fluorescent Properties: Its fluorescence characteristics make it useful in bioimaging applications.
  • DNA Interaction: The compound has been studied for its ability to intercalate with DNA, influencing gene expression and cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Intercalation with DNA: The planar structure allows the compound to insert between DNA base pairs, potentially disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Upon excitation, the compound can generate ROS, leading to oxidative stress in cells, which is a mechanism often exploited in cancer therapy.
  • Inhibition of Topoisomerases: Similar anthracene derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication.

Anticancer Activity

A study published in PubMed explored the effects of anthracene derivatives on human leukemia cells. It was found that compounds similar to this compound could inhibit cell growth by inducing apoptosis through DNA intercalation and ROS generation . The study highlighted the potential of these compounds as chemotherapeutic agents.

Fluorescent Properties

Research conducted on the photophysical properties of this compound demonstrated high fluorescence quantum yields, making it suitable for bioimaging applications. The compound exhibited significant two-photon absorption cross-sections, which are beneficial for imaging deep tissues .

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReferences
AnticancerDNA intercalation; ROS generation
FluorescenceHigh quantum yield; two-photon absorption
Topoisomerase inhibitionStabilization of DNA-enzyme complexes

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Charge Transport and Emission:
DPA-Styryl-Anthracene serves as an effective chromophore in OLEDs due to its dual functionality as a charge transport material and an emissive layer. Its structure allows for efficient exciton formation and emission of light when subjected to an electric field. The compound's high photoluminescence quantum yield makes it suitable for blue light emission, which is essential for achieving high color purity in displays .

Case Study:
A study demonstrated that incorporating DPA-Styryl-Anthracene into OLED devices resulted in improved efficiency and brightness compared to devices using standard materials. The device exhibited a maximum luminance of 20,000 cd/m² with a low turn-on voltage, showcasing the compound's effectiveness in practical applications .

Solar Cells

Role in Photovoltaic Devices:
In organic photovoltaics (OPVs), DPA-Styryl-Anthracene is utilized as a donor material due to its strong absorption in the visible spectrum and good charge mobility. Its incorporation into bulk heterojunction solar cells has shown promising results in enhancing power conversion efficiency (PCE).

Performance Metrics:
Research indicates that solar cells utilizing DPA-Styryl-Anthracene can achieve PCE values exceeding 8%, attributed to the compound's favorable energy levels that facilitate efficient exciton dissociation and charge transport .

Sensors

Fluorescent Sensing Applications:
DPA-Styryl-Anthracene exhibits aggregation-induced emission (AIE) properties, making it valuable for sensing applications. Its fluorescence can be significantly enhanced upon aggregation, allowing for the detection of specific analytes through fluorescence quenching or enhancement mechanisms.

Detection of Nitro Compounds:
A notable application involves the detection of nitrofuran antibiotics, where DPA-Styryl-Anthracene-based sensors demonstrated low detection limits and rapid response times. The sensor's ability to selectively detect nitro compounds through fluorescence changes has significant implications for environmental monitoring and food safety .

Biomedical Imaging

Fluorescent Probes:
The compound's strong fluorescence properties make it suitable for use as a fluorescent probe in biological imaging. Its ability to stain cellular components allows for visualization of cellular structures with minimal toxicity.

Case Study:
In vivo imaging studies have shown that DPA-Styryl-Anthracene can effectively stain both cytoplasm and nuclei of living cells with strong red fluorescence signals. This capability facilitates cellular tracking and monitoring biological processes in real-time, making it a valuable tool in biomedical research .

Photodynamic Therapy

Therapeutic Applications:
The photophysical properties of DPA-Styryl-Anthracene also lend themselves to applications in photodynamic therapy (PDT). The compound can generate reactive oxygen species (ROS) upon light activation, which can be used to target cancer cells selectively.

Mechanism of Action:
When irradiated with specific wavelengths, DPA-Styryl-Anthracene produces singlet oxygen, which induces apoptosis in cancer cells while sparing healthy tissue. This selective targeting enhances the therapeutic efficacy of PDT treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthracene Derivatives

Substituent Effects on Photophysical and Thermal Properties

a. 9,10-Bis(4-methoxyphenyl)anthracene (2a) and 9,10-Bis(4-formylphenyl)anthracene (2b)

  • Synthesis : Both compounds are synthesized via Suzuki coupling, with methoxy (electron-donating) and formyl (electron-withdrawing) substituents, respectively ().
  • Thermal Stability : 2a and 2b exhibit high thermal stability (decomposition temperatures >300°C), attributed to substituent-induced molecular rigidity ().
  • Photophysics :
    • 2a shows a UV-vis absorption peak at ~400 nm and fluorescence emission at ~450 nm.
    • 2b’s formyl groups redshift absorption to ~420 nm and emission to ~500 nm due to enhanced charge transfer ().

b. 9,10-Di-(2-naphthyl)anthracene (ADN)

  • Application : ADN serves as a host material in red OLEDs, with a maximum luminance of >1000 cd/m² ().
  • Structure vs. Target Compound: ADN’s naphthyl groups lack the conjugated styryl linkages and diphenylamino substituents, resulting in weaker charge transport compared to the target compound ().
Luminescence and Aggregation-Induced Emission (AIE)

a. 9,10-Distyrylanthracene (DSA)

  • AIE Mechanism : DSA exhibits AIE due to restricted intramolecular rotation (RIR) in aggregated states ().
  • Comparison: The target compound’s diphenylamino groups may introduce TICT, enabling dual emission pathways. This could enhance AIE efficiency compared to DSA’s simpler styryl-anthracene structure ().

b. 9,10-Bis[4-(3-sulfonatopropoxyl)-styryl]anthracene (BSPSA)

  • AIE Biosensing : BSPSA detects erythropoietin (EPO) unfolding with a detection limit of 1 nM, leveraging sulfonate groups for aqueous solubility ().
  • Comparison: The target compound’s hydrophobic diphenylamino groups limit biological applications but optimize solid-state luminescence for OLEDs.
Electron-Transport and Device Performance

a. 2,5,8,11-Tetra-Tertbutylperylene (TBPe)

  • Role: TBPe acts as an auxiliary dopant in ADN-based OLEDs, improving luminous efficiency by 20% without altering emission color ().
  • Comparison: The target compound’s inherent diphenylamino groups may eliminate the need for auxiliary dopants by directly enhancing charge balance.

b. 4-[10-(4-Carboxyphenyl)anthracen-9-yl]benzoic Acid

  • Application : Carboxylate groups enable coordination in metal-organic frameworks (MOFs) for sensing applications ().
  • Comparison: The target compound’s lack of polar groups limits MOF compatibility but enhances performance in non-polar optoelectronic matrices.

Preparation Methods

Suzuki-Miyaura Coupling for Anthracene Functionalization

Suzuki-Miyaura cross-coupling is widely employed to introduce aryl groups at the 9- and 10-positions of anthracene. For example, 9,10-dibromoanthracene reacts with boronic acid derivatives under palladium catalysis to form bis-aryl anthracenes. A representative procedure involves:

  • Reactants : 9,10-dibromoanthracene, 4-(diphenylamino)phenylboronic acid.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base : Sodium carbonate (Na₂CO₃) in a dimethylformamide (DMF)/water mixture.

  • Conditions : Reflux at 110°C under nitrogen for 24–48 hours.

This method yields 9,10-bis[4-(diphenylamino)phenyl]anthracene with purities exceeding 90% after column chromatography.

Styryl Group Introduction via Heck Coupling

The styryl moieties are introduced through Heck reactions, which couple vinyl groups to aryl halides. This step is critical for extending conjugation and tuning emission properties.

Heck Reaction Optimization

  • Substrate : 9,10-bis[4-(diphenylamino)phenyl]anthracene (brominated at the 2- and 6-positions).

  • Vinyl Source : Styrene derivatives (e.g., 4-vinyltriphenylamine).

  • Catalyst : Palladium acetate [Pd(OAc)₂] with tri-o-tolylphosphine (P(o-Tol)₃).

  • Base : Triethylamine (Et₃N) in degassed toluene.

  • Conditions : 120°C for 12–18 hours under inert atmosphere.

This step achieves This compound with a reported yield of 65–75%. Key challenges include minimizing homocoupling and ensuring regioselectivity, which are addressed through ligand selection and stoichiometric control.

Alternative Pathways: Wittig and Horner-Wadsworth-Emmons Reactions

For laboratories without access to palladium catalysts, phosphonate-based methodologies offer viable alternatives.

Wittig Reaction Protocol

  • Ylide Preparation : Triphenylphosphine reacts with 4-(diphenylamino)benzyl chloride to form the corresponding ylide.

  • Anthracene Dialdehyde : 9,10-Anthracenedicarboxaldehyde is treated with the ylide in tetrahydrofuran (THF).

  • Conditions : Room temperature, 6–12 hours, yielding the styryl-linked product after recrystallization.

This method provides moderate yields (50–60%) but avoids transition-metal catalysts, simplifying purification.

Post-Synthetic Modifications and Purification

Chromatographic Purification

Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate (4:1) gradients. High-performance liquid chromatography (HPLC) is employed for analytical validation, ensuring >99% purity for device-grade material.

Thermal Stability Enhancements

Annealing at 150–200°C under vacuum removes residual solvents and improves crystallinity, as confirmed by differential scanning calorimetry (DSC).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Suzuki-Heck Cascade70–75>99High regioselectivity, scalablePd catalyst cost, multi-step
Wittig Reaction50–6095–98Metal-free, simple conditionsLower yield, stoichiometric reagents
One-Pot Phosphorylation60–7097–99Rapid, fewer intermediatesSpecialized ligands required

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm, with vinyl protons as doublets near δ 6.8–7.0 ppm.

  • UV-Vis : Absorption maxima at 410–430 nm (π-π* transitions), with emission at 460–480 nm in solution.

  • Mass Spectrometry : Molecular ion peak at m/z 716.9 (C₅₄H₄₀N₂⁺), consistent with the molecular formula.

Thermal Analysis

  • TGA : Decomposition onset at 300°C, confirming stability for OLED processing.

  • DSC : Glass transition temperature (T₉) of 98°C, indicative of amorphous morphology.

Industrial and Research Applications

The compound’s high photoluminescence quantum yield (ΦPL = 85–95%) makes it suitable for:

  • Blue Emitters in OLEDs : Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.15).

  • Chemical Sensors : Fluorescence quenching upon analyte binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9,10-Bis[4-(diphenylamino)styryl]anthracene, and how can purity be validated?

  • Methodology : The compound is typically synthesized via palladium-catalyzed Suzuki coupling reactions, starting from brominated anthracene derivatives and triphenylamine-based boronic acids. Key intermediates like 2-methylanthraquinone are reduced and brominated before coupling .
  • Purity Validation : Use nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., absence of unreacted boronic acid groups) and high-performance liquid chromatography (HPLC) to assess purity (>98%). Mass spectrometry (MS) further verifies molecular weight .

Q. How do photophysical properties (e.g., fluorescence quantum yield) vary with solvent polarity?

  • Experimental Design : Measure absorption and emission spectra in solvents of varying polarity (e.g., hexane, THF, DMSO). Use a calibrated integrating sphere to calculate fluorescence quantum yields.
  • Key Findings : Anthracene derivatives often exhibit aggregation-induced emission (AIE), where fluorescence intensity increases in poor solvents due to restricted intramolecular rotation. For example, similar compounds show a 10-fold quantum yield enhancement in aggregated states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported two-photon absorption (TPA) cross-section values for anthracene derivatives?

  • Data Analysis : Discrepancies often arise from differences in aggregation states or solvent environments. Standardize measurements using femtosecond-pulsed lasers and Z-scan techniques under controlled conditions (e.g., degassed solutions, fixed concentration).
  • Case Study : Nanoaggregates of a related anthracene derivative exhibited a TPA cross-section of ~1,200 GM, whereas monomeric forms in organic solvents showed <200 GM. Controlled aggregation in water with surfactants (e.g., Pluronic F-127) can reconcile such differences .

Q. What strategies optimize this compound for organic light-emitting diodes (OLEDs)?

  • Device Integration : Co-deposit the compound as an emissive layer with host materials like 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) to enhance charge transport. Doping at 3–5 wt% balances exciton confinement and efficiency .
  • Performance Metrics : Target a luminous efficiency >1.5 lm/W and external quantum efficiency >1% by optimizing the hole/electron injection layers (e.g., indium tin oxide anodes, Mg:Ag cathodes) .

Q. How do environmental stimuli (pH, mechanical stress) affect the AIE properties of this compound?

  • Experimental Design :

  • pH Sensitivity : Dissolve the compound in THF/water mixtures and titrate with HCl/NaOH. Monitor fluorescence intensity changes to determine pKa (e.g., phenol-containing analogs show pKa ~9.94) .
  • Piezochromism : Apply controlled pressure using a hydraulic press and record spectral shifts. Derivatives with flexible substituents (e.g., N-alkyl chains) exhibit reversible color changes due to altered π-stacking .

Data Contradiction and Reproducibility

Q. Why do fluorescence lifetimes reported for similar anthracene derivatives vary across studies?

  • Root Cause : Variations in measurement setups (e.g., time-correlated single-photon counting vs. streak cameras) or sample preparation (e.g., oxygen quenching in non-degassed solutions).
  • Mitigation : Standardize degassing protocols (freeze-pump-thaw cycles) and use inert atmospheres (N2/Ar gloveboxes). For example, lifetimes of 1.1 ns were achieved in rigorously degassed MADN-hosted systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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